(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
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Overview
Description
®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound that belongs to the class of organic compounds known as dioxins. These compounds are characterized by a dioxin ring, which is a heterocyclic structure containing two oxygen atoms. The presence of a fluorine atom and a methanol group in this compound may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:
Formation of the Dioxin Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Methanol Group: This step may involve a nucleophilic substitution reaction where a hydroxyl group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could convert the methanol group to a methyl group.
Substitution: The fluorine atom may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a fluoro-dioxin carboxylic acid, while reduction could produce a fluoro-dioxin methyl compound.
Scientific Research Applications
Chemistry
In chemistry, ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound might be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.
Industry
In industry, ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-2,3-Dihydrobenzo[b][1,4]dioxin-2-ylmethanol: Lacks the fluorine atom.
®-7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Contains a chlorine atom instead of fluorine.
®-7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol may impart unique properties, such as increased metabolic stability or altered biological activity, compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C9H9FO3 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
[(3R)-6-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl]methanol |
InChI |
InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2/t7-/m1/s1 |
InChI Key |
BPCKRFYVGGIWHV-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(O1)C=CC(=C2)F)CO |
Canonical SMILES |
C1C(OC2=C(O1)C=CC(=C2)F)CO |
Origin of Product |
United States |
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